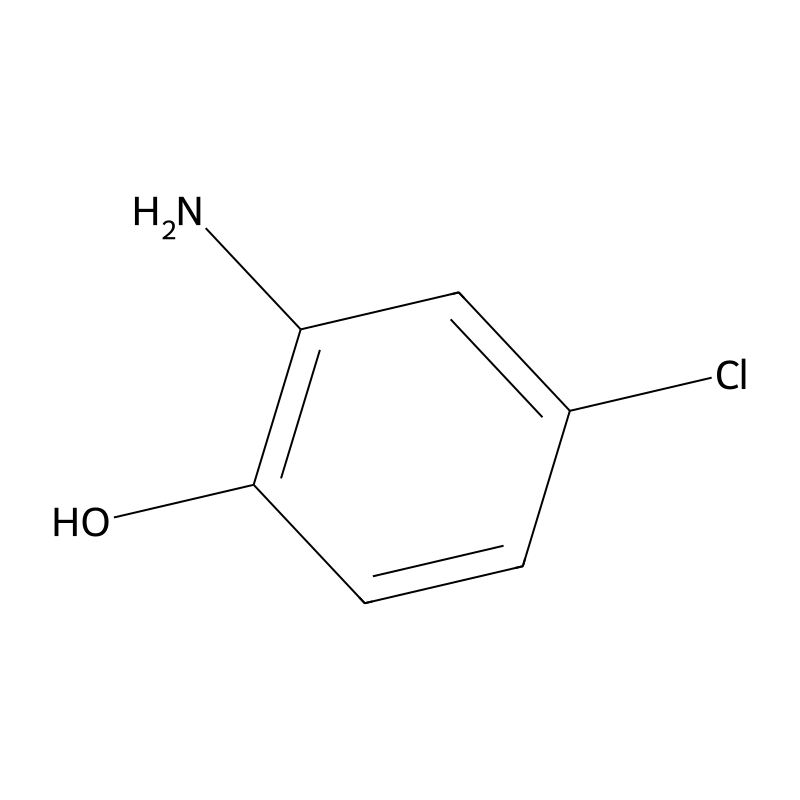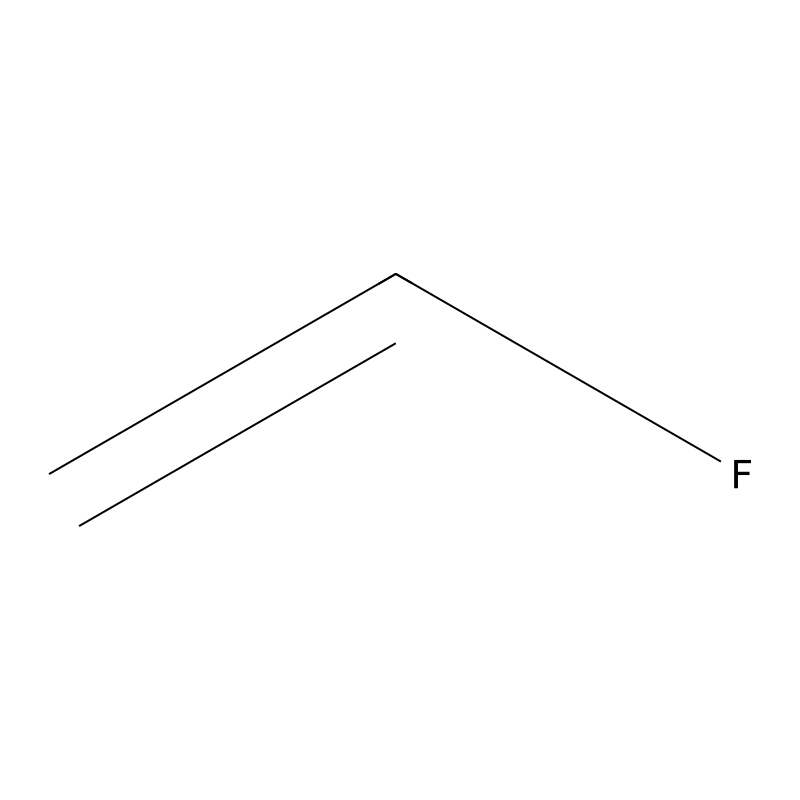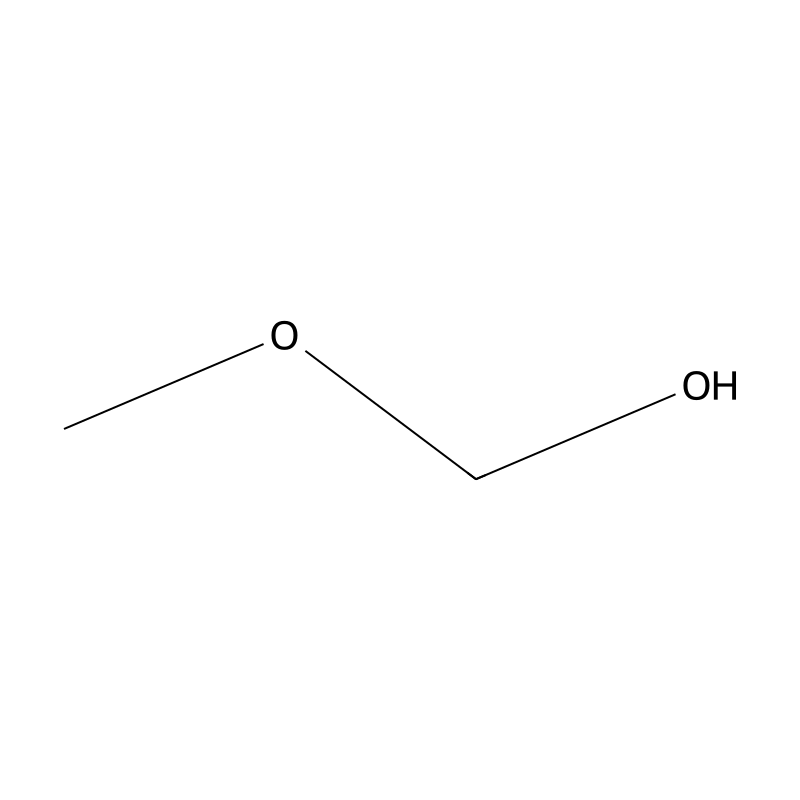2-Amino-4-chlorophenol
HOC6H3(NH2)Cl
C6H6ClNO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
HOC6H3(NH2)Cl
C6H6ClNO
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water, g/100ml at 20 °C: 0.3
Synonyms
Canonical SMILES
Synthesis and Characterization:
2-Amino-4-chlorophenol, also known as 5-chloro-2-hydroxyaniline, is a light brown crystalline solid with various applications in scientific research. Its synthesis and characterization have been documented in several studies. Researchers have employed various methods for its synthesis, including the diazotization of 4-chloroaniline followed by coupling with phenol []. Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze its structural properties.
Potential applications in Material Science:
The unique properties of 2-Amino-4-chlorophenol have attracted interest in material science research. Studies have explored its potential applications in the development of new materials with specific functionalities. For example, researchers have investigated its use as a precursor for the synthesis of Schiff bases, which are a class of organic compounds with potential applications in various fields, including catalysis and sensor development [].
Toxicity studies:
Due to the presence of the chlorine and amino groups, 2-Amino-4-chlorophenol has been evaluated for its potential toxicity. In vivo and in vitro studies have been conducted to assess its nephrotoxic (kidney damage) and hepatotoxic (liver damage) effects []. These studies provide valuable information for researchers who work with this compound and help ensure safe handling practices.
2-Amino-4-chlorophenol is an organic compound with the molecular formula and a molecular weight of approximately 143.57 g/mol. It appears as a grayish to light brown crystalline solid or powder and is virtually insoluble in water. This compound is classified under the Chemical Abstracts Service with the number 95-85-2 and is also known by various synonyms, including 4-chloro-2-aminophenol and C.I. 76525 .
2-ACP poses several safety concerns:
- Inhalation Hazard: Breathing in high levels can disrupt oxygen transport in the blood, leading to symptoms like headache, dizziness, and potentially death [].
- Skin and Eye Contact: Direct contact can cause irritation [].
- Flammability: Data on flammability is limited, but caution is advised due to the presence of a benzene ring.
- Reduction Reactions: It can be synthesized from 2,5-dichloronitrobenzene through a multi-step process involving sodium hydroxide, which converts it to 4-chloro-2-nitrophenol, followed by reduction using reagents such as iron, hydrazine, or hydrogen in the presence of catalysts like Raney nickel or platinum .
- Reactivity with Oxidizers: 2-Amino-4-chlorophenol can react with strong oxidizing agents, which may lead to hazardous situations if not handled properly .
Research indicates that 2-amino-4-chlorophenol exhibits various biological activities. In chronic bioassays conducted on rats and mice, it was observed to cause erythrocyte toxicity, leading to decreased erythrocyte counts and increased levels of methemoglobin. Additionally, it has been linked to renal and hepatic toxicity in male subjects exposed to high levels . The compound is suspected of being a carcinogen and can cause allergic skin reactions upon contact .
The synthesis of 2-amino-4-chlorophenol typically involves:
- Starting Material: Begin with 2,5-dichloronitrobenzene.
- Alkaline Hydrolysis: Treat with sodium hydroxide to produce 4-chloro-2-nitrophenol.
- Reduction: Reduce the nitro group to an amino group using reducing agents like iron or hydrazine under specific catalytic conditions .
This method allows for the production of high-purity 2-amino-4-chlorophenol, which is essential for its applications in various industries.
2-Amino-4-chlorophenol is utilized in several fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
- Dyes and Pigments: The compound is used in the manufacture of dyes due to its chromophoric properties.
- Pesticides: It plays a role in synthesizing agricultural chemicals .
Additionally, it has been identified as a reagent in developing aggrecanase inhibitors for treating osteoarthritis .
Interaction studies concerning 2-amino-4-chlorophenol have shown that it can interfere with oxygen transport in blood due to methemoglobinemia at elevated exposure levels. This condition can lead to symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin) due to impaired oxygen delivery . Furthermore, its toxicological profile suggests potential nephrotoxic effects when administered intraperitoneally in animal models .
Several compounds share structural similarities with 2-amino-4-chlorophenol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Chloroaniline | Similar aromatic ring | Primarily used as an intermediate in dye synthesis. |
| p-Chloro-o-aminophenol | Contains similar amine group | Used in pharmaceuticals; less toxic than 2-amino-4-chlorophenol. |
| 5-Chloro-2-hydroxyaniline | Hydroxyl group present | Used mainly for dye production; lower toxicity profile. |
| 3-Amino-4-chlorophenol | Different amino positioning | Less studied; potential applications in agrochemicals. |
These compounds differ primarily in their functional groups and positions on the aromatic ring, influencing their reactivity and biological activity.
Physical Description
BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
XLogP3
Flash Point
Vapor Density
LogP
1.24
Melting Point
140.0 °C
140 °C
UNII
Related CAS
94232-35-6 (sulfate(1:1))
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 15 of 252 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 237 of 252 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (13.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Dates
Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG
Pankaj Kumar Arora, Tapan Kumar Mohanta, Alok Srivastava, Hanhong Bae, Vijay Pal SinghPMID: 25427856 DOI: 10.1186/s12934-014-0164-6
Abstract
A degradation pathway of 2-chloro-4-aminophenol (2C4AP) was studied in an Arthrobacter sp. SPG that utilized 2C4AP as its sole source of carbon and energy. The 2C4AP degradation was initiated by a 2C4AP-deaminase that catalyzed the conversion of 2C4AP into chlorohydroquinone (CHQ) with removal of ammonium ion. In the next step, a CHQ-dehalogenase dehalogenated CHQ to hydroquinone (HQ) that cleaved into γ-hydroxymuconic semialdehyde by a HQ-dioxygenase. The 2C4AP degradation was also investigated in sterile and non-sterile soil microcosms using strain SPG. The results show that the SPG cells degraded 2C4AP more rapidly in sterile soil than non-sterile soil. Our studies showed that strain SPG may be used for bioremediation of 2C4AP-contaminated sites. This is the first report of the 2C4AP degradation by any bacteria.Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol
S Ramalingam, S Periandy, M Karabacak, N KarthikeyanPMID: 23274261 DOI: 10.1016/j.saa.2012.11.107
Abstract
The spectra (FT-IR and FT-Raman) of the present compound; 2-amino-4-chlorophenol (2A4CP) were recorded in the range of 4000-100 cm(-1). All the computational calculations were made in the ground state using the HF and DFT (B3LYP and B3PW91) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets. From potential energy surface calculation, there are two conformers, Rot-1 and Rot-2 for this molecule. The computational results detected that Rot-1 form is the most stable conformer. Making use of the recorded data, the complete vibrational assignments were made and analysis of the observed fundamental bands of molecule is carried out. The complete assignments were performed on the basis of the total energy distribution (TED) of the vibrational modes, calculated with scaled quantum mechanics (SQMs) method and PQS program. The shifting of the frequencies in the vibrational pattern of the title molecule due to the substitutions; NH(2) and Cl were deeply investigated by the vibrational analysis. Moreover, (13)C NMR and (1)H NMR chemical shifts were calculated by using the gauge independent atomic orbital (GIAO) method with HF/B3LYP/B3PW91 methods with 6-311++G(d,p). A study on the electronic properties, such as HOMO and LUMO energies, were performed by time-dependent DFT (TD-DFT) approach. Besides frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) was performed. NLO properties and Mulliken charges of the 2A4CP were also calculated and interpreted. The thermodynamic properties (heat capacity, entropy, and enthalpy) of the title compound at different temperatures were calculated in gas phase.Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800
Pankaj Kumar Arora, Alok Srivastava, Vijay Pal SinghPMID: 24057966 DOI: 10.1007/s11356-013-2167-y
Abstract
Burkholderia sp. RKJ 800 utilized 4-chloro-2-aminophenol (4C2AP) as the sole carbon and energy source and degraded it with release of chloride and ammonium ions. The metabolic pathway of degradation of 4C2AP was studied and a novel intermediate, 4-chlorocatechol was identified as a major degradation product of 4C2AP using high-performance liquid chromatography and gas chromatography-mass spectrometry. Enzyme activities for 4C2AP-deaminase and 4-chlorocatechol-1,2-dioxygenase were detected in the crude extracts of the 4C2AP-induced cells of strain RKJ 800. The activity of the 4C2AP-deaminase confirmed the formation of 4-chlorocatechol from 4C2AP and the 4-chlorocatechol-1,2-dioxygenase activity suggested the cleavage of 4-chlorocatechol into 3-chloro-cis,cis-muconate. On the basis of the identified metabolites, we have proposed a novel degradation pathway of 4C2AP for Burkholderia sp. RKJ 800. Furthermore, the potential of Burkholderia sp. RKJ 800 to degrade 4C2AP in soil was also investigated using microcosm studies under laboratory conditions. The results of microcosm studies conclude that Burkholderia sp. RKJ 800 was able to degrade 4C2AP in soil and may be used to remediate 4C2AP-contaminated site. This is the first report of (1) the formation of 4-chlorocatechol and 3-chloro-cis,cis-muconate in the degradation pathway of 4C2AP and (2) bioremediation of 4C2AP by any bacterium.Stability-indicating TLC-densitometric method for simultaneous determination of paracetamol and chlorzoxazone and their toxic impurities
Eglal A Abdelaleem, Nada S AbdelwahabPMID: 22843763 DOI: 10.1093/chromsci/bms125
Abstract
A highly sensitive, selective and accurate thin-layer chromatographic (TLC)-densitometric method has been developed and validated for the simultaneous determination of paracetamol (PAR) and chlorzoxazone (CZ) and their toxic impurities, 4-amino phenol (4AP) and 2-amino-4-chlorophenol (2ACP), respectively, which are also considered to be the hydrolytic degradation products and related substances of the studied drugs. A developing system consisting of chloroform-methanol-glacial acetic acid (9.5:0.5:0.25, by volume) was found to be sufficient for chromatographic separation among the four studied components using pre-activated silica gel 60 F254 TLC plates with ultraviolet detection at 225 nm. Calibration curves were constructed in the ranges of 0.3-3, 1-10, 0.06-3 and 0.04-3 µg/band for PAR, CZ, 4AP and 2ACP, respectively, using polynomial equations. The developed method was validated according to International Conference on Harmonization guidelines and demonstrated good accuracy and precision. Moreover, the method was successfully applied for the determination of PAR and CZ in different marketed samples and the results were statistically compared to those obtained by the reported reversed-phase high-performance liquid chromatography method using F-test and Student's-t test. The low detection and quantitation limits of the developed method make it suitable for quality control and stability studies of PAR and CZ in different pharmaceutical formulations.A new way for synthesis of phenoxazine and diphenoxazine derivatives via electrochemical method
Saied Saeed Hosseiny Davarani, Majid Kalate Bojdi, Ali MehdiniaPMID: 21963628 DOI: 10.1248/cpb.59.1209
Abstract
Electrochemical oxidation of hydroquinone (1a) and 2,3-dimethylhydroquinone (1b) have been studied in the presence of 2-aminophenol (3a) and 2-amino-4-chlorophenol (3b), as nucleophiles in phosphate buffer solution (pH 7.2) using cyclic voltammetry and controlled potential coulometry. We proposed different mechanisms for the electrode process. The products were derived with good yield and purity using controlled-potential electrochemical oxidation of 1a, b in the presence of 3a and 3b at the graphite electrode in an undivided cell.Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats
Kazunori Yamazaki, Masaaki Suzuki, Hirokazu Kano, Yumi Umeda, Michiharu Matsumoto, Masumi Asakura, Kasuke Nagano, Heihachiro Arito, Shoji FukushimaPMID: 19390159 DOI: 10.1539/joh.l8178
Abstract
This study was carried out to clarify the subchronic and chronic toxicity, and carcinogenicity of 2-amino-4-chlorophenol(ACP).Carcinogenicity, and chronic and subchronic toxicity of ACP were examined by feeding 10 rats of both sexes ACP-containing diet at a dose level of 0 (control), 512, 1,280, 3,200, 8,000 or 20,000 ppm (w/w) for 13 wk and 50 rats of both sexes at a dose level of 0, 1,280, 3,200 or 8,000 ppm for 2 yr.
The 13-wk oral subchronic toxicity of ACP was characterized by proliferative lesions leading to development of tumors in the forestomach and urinary bladder and by erythrocyte toxicity as evidenced by decreases in red blood cell counts, hemoglobin and hematocrit and concurrent increases in methemoglobin levels and reticulocyte counts. Both simple and papillary and/or nodular types of transitional cell hyperplasias were observed in the urinary bladder of ACP-fed male rats. The proliferative lesions appeared at higher doses of ACP after the 13-wk administration than clear erythrocyte toxicity did. The 2-yr oral administration of ACP significantly increased incidences of squamous cell papillomas and carcinomas in the forestomach of male and female rats and transitional cell carcinomas in the urinary bladder of male rats. These tumor incidences increased dose-dependently. Notably, clear signs of erythrocyte toxicity were not evident after the 2-yr administration of ACP.
Clear evidence of carcinogenic activity of ACP was shown in male and female rats. These data might be useful for the health risk assessment of workers exposed to ACP.
A novel organic-inorganic hybrid monolithic column prepared in-situ in a microchip and its application for the determination of 2-amino-4-chlorophenol in chlorzoxazone tablets
Junling Zhang, Gang Chen, Miaomiao Tian, Ruigang Li, Xinjun Quan, Qiong JiaPMID: 24054665 DOI: 10.1016/j.talanta.2013.06.058
Abstract
γ-Alumina nanoparticles (γ-Al2O3) were introduced to the conventional poly(methacrylic acid-co-ethylene glycol dimethacrylate) (MAA-co-EGDMA) monolith to prepare a novel organic-inorganic hybrid monolith, poly(MAA-co-EGDMA)-Al2O3 monolith. The polymerization was induced in-situ with UV irradiation in an ultraviolet transparent polymethyl methacrylate (PMMA) microfluidic chip. The monolith-based solid phase microextraction system was used for the on-line determination of 2-amino-4-chlorophenol (ACP) in chlorzoxazone tablets coupled with an optical fiber spectrophotometer. Several parameters affecting the adsorption/desorption, including sample pH value, sample flow rate, sampling time, eluent flow rate, and eluting time, were investigated in detail. Under the optimized conditions, limit of detection (LOD) and limit of quantification (LOQ) of the method were calculated to be 2.8 and 9.1 µg L(-1), respectively, with the relative standard deviation (RSD) of 3.1%.5-Chloro-2-hydroxyaniline-copper(II) coprecipitation system for preconcentration and separation of lead(II) and chromium(III) at trace levels
Mustafa Tuzen, Demirhan Citak, Mustafa SoylakPMID: 18295402 DOI: 10.1016/j.jhazmat.2008.01.038








